Ristomycin monosulfate

Descripción general

Descripción

Ristomycin monosulfate is a series of photopolymer resists developed by DuPont for various applications, including the imaging of printed wiring boards, photochemical machining, and decorative applications . These photopolymer films are designed to be processable in aqueous solutions and are used extensively in the electronics industry.

Métodos De Preparación

Ristomycin monosulfate photopolymer films are synthesized through a series of chemical reactions that involve the polymerization of monomers to form a polymer matrix. The preparation process includes:

Surface Preparation: The copper surface is prepared through mechanical, chemical, or electrochemical processing to ensure optimal adhesion of the photopolymer film.

Polymerization: Monomers are polymerized under controlled conditions to form the photopolymer matrix.

Film Formation: The polymer is then cast into thin films and dried to form the final photopolymer resist.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Diagnostic Applications

Ristocetin Cofactor Assay

Ristomycin monosulfate is extensively used in the ristocetin cofactor assay (VWF:RCo) to evaluate von Willebrand factor (VWF) activity. This assay measures the ability of VWF to mediate platelet aggregation in the presence of ristomycin, making it crucial for diagnosing von Willebrand disease (VWD) and other bleeding disorders. The assay leverages ristomycin's ability to induce platelet agglutination by binding to glycoprotein Ib (GpIb), which is essential for platelet adhesion .

Platelet Aggregation Studies

The compound is also employed in various studies to investigate platelet aggregation responses across different species, including buffalo, horses, pigs, and sheep. These studies help elucidate the mechanisms underlying platelet function and the effects of various pharmacological agents on hemostasis .

Research Applications

HIV Research

this compound has been utilized in biological studies focused on ligand discovery related to HIV-1 dimerization initiation sites. This application underscores its potential role in virology research, particularly concerning viral entry mechanisms and therapeutic targets .

Platelet Activation Mechanisms

In-depth research into the biochemical pathways activated by ristomycin has revealed its role in inducing platelet activation and aggregation. This is particularly relevant for understanding conditions such as thrombocytopenia, where enhanced platelet function may be necessary for effective hemostasis .

Case Study 1: Ristocetin-Induced Platelet Aggregation (RIPA)

A study highlighted the utility of ristomycin in assessing platelet function among patients with type 2 von Willebrand disease. Low-dose ristocetin was administered, revealing that all subjects did not exhibit platelet agglutination, which correlated with their bleeding symptoms. This finding emphasizes the importance of ristomycin in diagnosing specific types of VWD .

Case Study 2: Activation of Silent Gene Clusters

Research into Amycolatopsis japonicum demonstrated the activation of a silent gene cluster responsible for producing ristomycin A. This study not only confirmed the biosynthetic capabilities of this microorganism but also opened avenues for optimizing production methods for therapeutic applications against resistant bacterial strains .

Comparative Analysis of this compound

Mecanismo De Acción

The mechanism of action of Ristomycin monosulfate photopolymer films involves the following steps:

Photoactivation: Upon exposure to ultraviolet light, the photoinitiators in the film generate free radicals.

Cross-Linking: The free radicals initiate a cross-linking reaction between the polymer chains, resulting in a hardened, insoluble film.

Selective Development: The unexposed areas of the film remain soluble and are removed during the development process, leaving behind the desired pattern.

Comparación Con Compuestos Similares

Ristomycin monosulfate photopolymer films can be compared with other similar compounds used in photolithography:

Actividad Biológica

Ristomycin monosulfate, also known as ristocetin A sulfate, is a glycopeptide antibiotic derived from the bacterium Amycolatopsis lurida. It has garnered attention due to its unique biological activities, particularly in relation to platelet function and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and research findings.

This compound is classified as a type III glycopeptide antibiotic. Its structure is similar to that of vancomycin, which allows it to bind effectively to bacterial cell wall precursors, thereby inhibiting cell wall synthesis. The compound exhibits potent antibacterial properties primarily against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Mechanisms of Action:

- Antibacterial Activity: Ristomycin interferes with the transglycosylation step of peptidoglycan synthesis, leading to bacterial cell lysis.

- Platelet Activation: Ristomycin induces platelet aggregation through its interaction with von Willebrand factor (vWF) and glycoprotein Ib (GpIb) on the platelet surface. This property is exploited in diagnostic assays for von Willebrand disease (VWD) and other bleeding disorders .

Biological Activity in Platelet Function

Ristomycin's ability to activate platelets has significant implications in both clinical diagnostics and research. The compound is used in various assays to evaluate platelet function and diagnose bleeding disorders.

Ristocetin-Induced Platelet Aggregation (RIPA)

RIPA is a critical assay that utilizes ristomycin to assess platelet function. The assay measures the ability of ristomycin to induce aggregation in the presence of vWF. The effectiveness of ristomycin in this context has been documented in several studies:

- Diagnostic Utility: Ristomycin is instrumental in diagnosing VWD and Bernard-Soulier syndrome by measuring the response of platelets to varying concentrations of ristomycin .

- Clinical Observations: In patients undergoing chronic hemodialysis, RIPA is often diminished due to increased plasma glycocalicin levels, which can contribute to bleeding complications associated with uremia .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound, providing insights into its clinical applications and underlying mechanisms.

Propiedades

IUPAC Name |

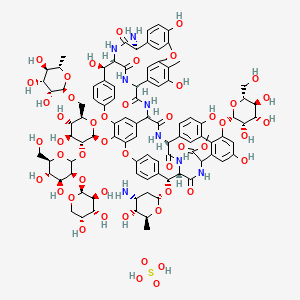

methyl (1S,2R,18R,19R,22R,34S,37R,40R)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63?,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94?,95-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRPQUHYQBGHHF-ADHWPEJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)NC(C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H112N8O48S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2166.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.